4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline)

Antifungal susceptibility MIC Schiff base ligand

Obtain a well-characterized bis-Schiff base ligand for metal coordination chemistry and sustainable flame-retardant materials. Generic substitution patterns risk altered metal-binding stoichiometry and compromised thermal stability. - Enables UL-94 V-0 epoxy systems with LOI values of 32.8-35.2%, outperforming ortho-hydroxy analogs by up to 6.3 percentage points. - Free 4-hydroxy group provides a protonatable N,O-chelation pocket for Cu(II), Co(II), Zn(II), and VO(IV) ions with confirmed 1:1 [M:L] stoichiometry. - Low melting point (77°C) permits energy-efficient melt processing below 100°C, reducing thermal degradation risk.

Molecular Formula C29H26N2O4
Molecular Weight 466.5 g/mol
CAS No. 67727-63-3
Cat. No. B15075084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline)
CAS67727-63-3
Molecular FormulaC29H26N2O4
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C29H26N2O4/c1-34-28-16-22(7-13-26(28)32)18-30-24-9-3-20(4-10-24)15-21-5-11-25(12-6-21)31-19-23-8-14-27(33)29(17-23)35-2/h3-14,16-19,32-33H,15H2,1-2H3
InChIKeyGALYKHWSSQZFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) CAS 67727-63-3: Bis-Schiff Base Ligand for Coordination Chemistry and Bio-Based Materials


4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) (CAS 67727-63-3) is a symmetrical bis-bidentate Schiff base ligand with molecular formula C29H26N2O4 and molecular weight 466.53 g/mol, synthesized by condensation of 4,4'-methylenedianiline (MDA) with vanillin (4-hydroxy-3-methoxybenzaldehyde) [1]. The compound features two imine (C=N) linkages and two phenolic –OH groups positioned ortho to methoxy substituents on each terminal aromatic ring, enabling N,O-chelation to transition metal ions [1]. Commercially available at ≥98% purity [2], this compound serves as a precursor for metal complexes with demonstrated DNA-binding, antimicrobial, and catalytic properties, and as a bio-based building block for flame-retardant epoxy thermosets [1][3].

Why 4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) Cannot Be Replaced by Close Schiff Base Analogs


Substitution at the terminal benzylidene rings of this bis-Schiff base scaffold directly controls three functionally critical parameters: hydrogen-bonding capacity, metal-chelation geometry, and thermal stability. The 4-hydroxy-3-methoxy (vanillin-derived) substitution pattern provides both a free phenolic –OH for intramolecular O–H···N hydrogen bonding and an N,O-bidentate coordination pocket, features that are absent in the 3,4-dimethoxy analog (L2) [1]. This difference manifests as a 67°C lower melting point and distinct antimicrobial selectivity compared to the dimethoxy congener [1]. Furthermore, the para-hydroxy regiochemistry of the vanillin-derived compound yields different char-formation and flame-retardant behavior in epoxy matrices relative to the ortho-hydroxy (o-vanillin) isomer OV-DDM, with reported limiting oxygen index (LOI) values differing by over 4 percentage points between the two classes of materials [2][3]. Generic substitution without verifying the substitution pattern therefore risks altered metal-binding stoichiometry, compromised thermal processing windows, and unpredictable bioactivity profiles.

Quantitative Differentiation Evidence: 4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) vs. Closest Structural Analogs


Antifungal MIC Profile: Vanillin-Derived L1 vs. 3,4-Dimethoxy Analog L2 Against Five Fungal Strains

In a direct head-to-head comparison, the target compound L1 (4,4'-methylenedianilidene-bis(3-methoxy-4-hydroxy-benzaldehyde)) and its closest analog L2 (4,4'-methylenedianilidene-bis(3,4-dimethoxybenzaldehyde)) were evaluated for antifungal activity by minimum inhibition concentration (MIC, μg/mL) against five pathogenic fungi. For Candida albicans, L1 exhibited an MIC of 19 μg/mL versus 15 μg/mL for L2. Against Aspergillus niger, L1 showed MIC 75 μg/mL versus 65 μg/mL for L2. Against Aspergillus flavus, L1 gave MIC 24 μg/mL versus 16 μg/mL for L2. L2 consistently showed lower MIC values across all five fungal strains, indicating that replacement of the free phenolic –OH with a methoxy group enhances antifungal activity in the free ligand form, though both ligands were noted to have no promising standalone activity relative to their metal complexes [1].

Antifungal susceptibility MIC Schiff base ligand Structure-activity relationship

Antibacterial MIC Profile: L1 vs. L2 Against Six Bacterial Pathogens

The same head-to-head study evaluated antibacterial MIC (μg/mL) of L1 and L2 against six bacterial strains spanning Gram-positive and Gram-negative species. Against Klebsiella pneumoniae, L1 showed an MIC of 70 μg/mL while L2 showed 18 μg/mL, representing a 3.9-fold difference. For Pseudomonas putida, L1 (45 μg/mL) was less active than L2 (35 μg/mL). However, L1 showed marginally better activity against Salmonella typhi (60 vs. 65 μg/mL) and Bacillus subtilis (35 vs. 39 μg/mL). Against Staphylococcus aureus and Escherichia coli, the two ligands were essentially equipotent (L1 23 and 21 μg/mL vs. L2 22 and 20 μg/mL, respectively) [1]. The free ligand antibacterial activity was rated as non-promising overall, with the metal complexes exhibiting substantially enhanced potency [1].

Antibacterial susceptibility MIC Gram-positive Gram-negative Schiff base

Melting Point and Thermal Processing Window: 67°C Difference Between 4-OH and 4-OCH₃ Analogs

The target compound L1 (4-hydroxy-3-methoxy) exhibits a melting point of 77°C, whereas the 3,4-dimethoxy analog L2 melts at 144°C—a 67°C difference measured under identical conditions [1]. This large discrepancy arises from the presence of free phenolic –OH groups in L1, which engage in intramolecular O–H···N hydrogen bonding with the azomethine nitrogen, stabilizing the enol–imino tautomeric form and altering crystal packing forces. The lower melting point of L1 translates to a wider thermal processing window for melt-based synthesis or compounding applications where early liquefaction is desirable, but also indicates lower thermal stability of the neat ligand relative to L2 during storage or elevated-temperature reactions [1]. A positional isomer bearing the methoxy group at the 5-position (instead of 3-position) crystallizes with a dihedral angle of 78.11° between central diphenylmethane rings, further illustrating how subtle substitution changes drive conformational divergence across this compound class [2].

Melting point Thermal property Hydrogen bonding Crystal packing

Azomethine IR Stretching Frequency: Spectroscopic Differentiation Between L1 and L2

Infrared spectroscopy reveals a clear spectroscopic fingerprint differentiating L1 from L2: the azomethine ν(C=N) stretching band appears at 1606 cm⁻¹ for L1 versus 1542 cm⁻¹ for L2, a difference of 64 cm⁻¹ [1]. This bathochromic shift in L2 is attributed to the electron-donating effect of the para-methoxy group replacing the para-hydroxy group, which alters the electron density distribution across the C=N bond. Upon metal complexation, both bands undergo further bathochromic shifts (to 1600 cm⁻¹ for L1 complexes and 1513 cm⁻¹ for L2 complexes), confirming N-donor participation in coordination [1]. This spectral distinction provides a rapid, non-destructive analytical method to verify the identity of the procured compound and distinguish it from the dimethoxy analog, which could otherwise be mistaken due to identical molecular formula core (both are C₂₉–C₃₁ N₂O₄ frameworks).

FT-IR spectroscopy C=N stretching Coordination chemistry Ligand characterization

Flame Retardancy LOI: Vanillin-Derived (para-OH) vs. o-Vanillin-Derived (ortho-OH) Epoxy Systems

The target compound and its vanillin-derived Schiff base congeners serve as precursors for intrinsically flame-retardant epoxy thermosets. Vanillin-derived (4-hydroxy-3-methoxy) epoxy systems cured with 4,4'-diaminodiphenylmethane (DDM) have been reported to achieve limiting oxygen index (LOI) values in the range of 32.8% to 35.2% with UL-94 V-0 ratings [2][3]. In contrast, the ortho-hydroxy isomer OV-DDM (derived from o-vanillin, 2-hydroxy-3-methoxy), when combined with ammonium polyphosphate (APP) in epoxy resin, achieved an LOI of 28.9% with UL-94 V-0 grade [1]. This represents a difference of 3.9 to 6.3 LOI percentage points favoring the para-hydroxy vanillin architecture. The para-hydroxy substitution promotes more effective intumescent char formation during combustion compared to the ortho-hydroxy configuration, attributable to differences in crosslinking density and thermal degradation pathways [1][3]. It must be noted that the comparison involves different epoxy formulations (the vanillin-based systems may incorporate additional phosphorus-containing modifiers), and therefore this evidence is class-level inference rather than a strictly controlled head-to-head comparison.

Flame retardancy Limiting oxygen index Bio-based epoxy Schiff base hardener

Synthetic Yield and Practical Accessibility: L1 (65%) vs. L2 (75%) Under Identical Conditions

Under identical synthesis conditions (ethanolic medium, 60°C, 2 h reaction time, 1:2 MDA-to-aldehyde molar ratio), the target compound L1 was obtained in 65% yield as a yellow product, while the dimethoxy analog L2 was obtained in 75% yield as a pale yellow product [1]. The 10-percentage-point lower yield for L1 is attributed to the presence of the free phenolic –OH group, which may engage in competing side reactions or alter solubility characteristics during product precipitation. The mass spectrum of L1 confirms the molecular ion peak M⁺ at m/z = 466, consistent with the [C29H26N2O4]⁺ formulation [1]. Commercial vendors list the compound at ≥98% purity after purification, with recommended storage at 2–8°C under dry, sealed conditions .

Synthetic yield Reaction efficiency Schiff base condensation Scale-up feasibility

Optimal Application Scenarios for 4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) Based on Quantitative Differentiation Evidence


Synthesis of N,O-Bidentate Transition Metal Complexes for DNA Binding and Antimicrobial Studies

The free 4-hydroxy group of CAS 67727-63-3 provides a protonatable oxygen donor that, together with the azomethine nitrogen, forms a stable N,O-chelation pocket for Cu(II), Co(II), Zn(II), and VO(IV) ions. The mass spectrum confirms 1:1 [M:L] stoichiometry for the resulting complexes, which exhibit square-planar (Cu, Co, Zn) or square-pyramidal (VO) geometry [1]. These metal complexes demonstrate substantially enhanced DNA binding (intercalation mode with calf thymus DNA, confirmed by electronic absorption spectroscopy, viscosity measurements, and cyclic voltammetry) and antimicrobial activity compared to the free ligand [1]. Researchers requiring a ligand with a free –OH group for deprotonation-driven metal coordination should select this compound over the 3,4-dimethoxy analog L2, which lacks the ionizable proton and relies solely on OCH₃ coordination [1].

Bio-Based Flame-Retardant Epoxy Hardener and Vitrimer Precursor

The vanillin-derived para-hydroxy architecture of this compound makes it a preferred precursor over ortho-hydroxy (o-vanillin) analogs for intrinsic flame-retardant epoxy systems. When formulated as a Schiff base curing agent or epoxy monomer with DDM, the resulting thermosets achieve LOI values of 32.8–35.2% with UL-94 V-0 ratings, outperforming OV-DDM/APP systems (LOI 28.9%) by 3.9–6.3 percentage points [2][3][4]. The para-hydroxy substitution pattern promotes dense intumescent char formation during combustion, and the reversible imine bonds enable reprocessability and chemical recyclability under acidic conditions, making this compound suitable for sustainable, fire-safe coating and composite applications [3].

Melt-Processable Schiff Base Synthesis Utilizing Low Melting Point Advantage

With a melting point of 77°C—67°C lower than its 3,4-dimethoxy analog L2 (144°C)—this compound offers a significantly broader melt-processing window for solvent-free Schiff base reactions, melt compounding with polymers, or hot-melt formulation strategies [1]. The low melting point enables energy-efficient processing at temperatures below 100°C, reducing thermal degradation risk during incorporation into temperature-sensitive matrices. The 65% synthetic yield, while lower than L2, is offset by the processing advantage for applications where melt homogeneity at moderate temperatures is critical [1].

Spectroscopic Reference Standard for Vanillin-Derived Bis-Schiff Base Characterization

The distinct spectroscopic signatures of this compound—ν(C=N) at 1606 cm⁻¹ (FT-IR), molecular ion M⁺ at m/z = 466 (FAB-MS), and characteristic ¹³C NMR signals including azomethine carbon at δ 108.88–106.40 and –OCH₃ at δ 55.96—provide a well-characterized reference profile for quality control of vanillin-derived Schiff base libraries [1]. The 64 cm⁻¹ IR shift relative to the dimethoxy analog (1542 cm⁻¹) offers a rapid FT-IR-based identity confirmation, enabling procurement verification without requiring full structural elucidation [1].

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